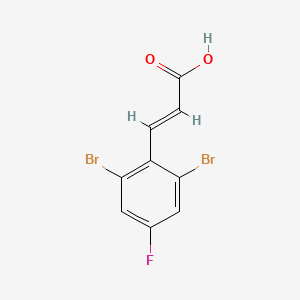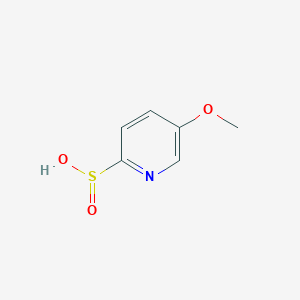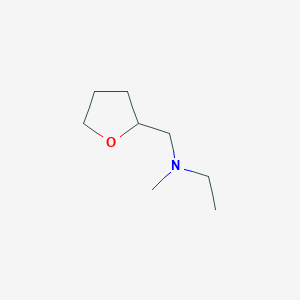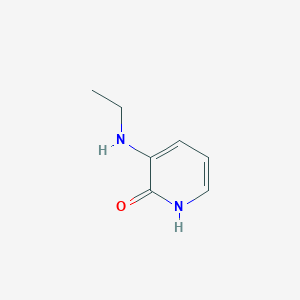
2,4,6-Tribromo-3-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromo-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H2Br3NO. It is a derivative of benzonitrile, where three bromine atoms and one hydroxyl group are substituted at the 2, 4, 6, and 3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-3-hydroxybenzonitrile typically involves the bromination of 3-hydroxybenzonitrile. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in a solvent like acetic acid or chloroform, and the temperature is maintained to ensure the selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromo-3-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Tribromo-3-hydroxybenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,4,6-Tribromo-3-hydroxybenzonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Similar structure but with a carboxyl group instead of a nitrile group.
2,4,6-Tribromophenol: Lacks the nitrile group and has a hydroxyl group directly attached to the benzene ring.
Uniqueness
2,4,6-Tribromo-3-hydroxybenzonitrile is unique due to the presence of both nitrile and hydroxyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its brominated structure also enhances its utility in various synthetic applications compared to non-brominated analogs.
Properties
Molecular Formula |
C7H2Br3NO |
|---|---|
Molecular Weight |
355.81 g/mol |
IUPAC Name |
2,4,6-tribromo-3-hydroxybenzonitrile |
InChI |
InChI=1S/C7H2Br3NO/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1,12H |
InChI Key |
OTEHAUCBVNKQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)

![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione](/img/structure/B13107313.png)


![N-[2-[[p-Methoxyphenyl]sulfamoyl]ethyl]phthalimide](/img/structure/B13107337.png)






